Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate
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Overview
Description
Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of aromatic ketones with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and results in the formation of the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and reagents used .
Scientific Research Applications
Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (1-hydroxy-2-phenylethenyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as dimethyl (1-hydroxy-1-phenylethyl)phosphonate and dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate .
Uniqueness
Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
125040-01-9 |
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Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-phenylethenol |
InChI |
InChI=1S/C10H13O4P/c1-13-15(12,14-2)10(11)8-9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
InChI Key |
GJVMKACEKJSBEE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=CC1=CC=CC=C1)O)OC |
Origin of Product |
United States |
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